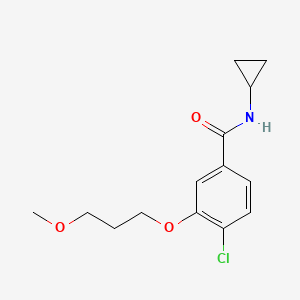
Dimethyl(2-phenylethenyl)silanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(2-phenylethenyl)silanol is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups, a phenylethenyl group, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl(2-phenylethenyl)silanol can be synthesized through several methods. One common approach involves the hydrolysis of dimethyl(2-phenylethenyl)silane. The reaction typically proceeds under mild conditions, using water or a dilute acid as the hydrolyzing agent. Another method involves the oxidation of dimethyl(2-phenylethenyl)silane using oxidizing agents such as hydrogen peroxide or peracids .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the continuous hydrolysis of dimethyl(2-phenylethenyl)silane in a controlled environment. This process ensures a consistent yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(2-phenylethenyl)silanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanones.
Reduction: The compound can be reduced to form silanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like thionyl chloride, alkylating agents.
Major Products Formed
Oxidation: Silanones.
Reduction: Silanes.
Substitution: Halosilanes, alkoxysilanes.
Wissenschaftliche Forschungsanwendungen
Dimethyl(2-phenylethenyl)silanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of dimethyl(2-phenylethenyl)silanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, facilitating its incorporation into larger molecular structures. The phenylethenyl group provides additional reactivity, allowing the compound to participate in various chemical reactions. These interactions enable the compound to exert its effects in different applications, such as catalysis and material synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethylphenylsilane
- Trimethylsilanol
- Diphenylsilanediol
Uniqueness
Dimethyl(2-phenylethenyl)silanol is unique due to the presence of the phenylethenyl group, which imparts additional reactivity compared to other silanols. This makes it particularly useful in applications requiring specific chemical transformations .
Eigenschaften
CAS-Nummer |
921224-21-7 |
|---|---|
Molekularformel |
C10H14OSi |
Molekulargewicht |
178.30 g/mol |
IUPAC-Name |
hydroxy-dimethyl-(2-phenylethenyl)silane |
InChI |
InChI=1S/C10H14OSi/c1-12(2,11)9-8-10-6-4-3-5-7-10/h3-9,11H,1-2H3 |
InChI-Schlüssel |
XKUPZGLKDPWUSG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C=CC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14186437.png)

![Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]-](/img/structure/B14186445.png)
![3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol](/img/structure/B14186447.png)




![4-Pyrimidinamine, N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-propyl-](/img/structure/B14186469.png)
![6-(4-Chloro-3-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14186484.png)

